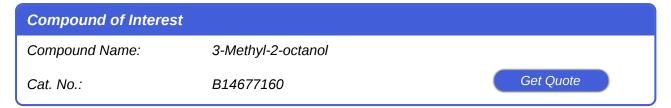


Toxicological Profile of 3-Methyl-2-octanol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available toxicological data for **3-Methyl-2-octanol**, this guide utilizes a read-across approach. This common toxicological practice involves the assessment of a substance by comparing it to data from structurally similar chemicals. The analogs used in this guide are 3-Methyl-3-octanol, 2-octanol, 3-octanol, and 3-Methyl-2-butanol. The information presented herein is intended for informational purposes and should not be considered a definitive safety assessment.

Executive Summary

This technical guide provides a comprehensive toxicological overview of **3-Methyl-2-octanol**, leveraging data from structurally related compounds to predict its toxicological profile. The guide is structured to provide clear, comparative data on acute toxicity, irritation, and repeated dose toxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for key toxicological endpoints. A potential mechanism of action, involving the modulation of the GABAA receptor, is also discussed and visualized.

Acute Toxicity

Acute toxicity data provides insights into the potential adverse health effects of a substance following a single or short-term exposure. The available data for the structural analogs of **3-Methyl-2-octanol** are summarized in the following tables.



Data Presentation

Table 1: Acute Oral Toxicity Data

Compound	Test Species	LD50 (mg/kg)	
3-Methyl-3-octanol	Rat	3400[1][2]	
2-Octanol	Rat	>2000[3]	
3-Octanol	Rat	>5000[4]	
3-Methyl-2-butanol	Not Available	-	

Table 2: Acute Dermal Toxicity Data

Compound	Test Species	LD50 (mg/kg)
3-Methyl-3-octanol	Rabbit	>5000[1][2]
3-Octanol	Rabbit	>5000[4]
3-Methyl-2-butanol	Rabbit	2292[5]
2-Octanol	Not Available	-

Table 3: Acute Inhalation Toxicity Data

Compound	Test Species	LC50 (mg/L)	Exposure Duration
3-Methyl-2-butanol	Rat	>14[5]	6 hours
3-Methyl-3-octanol	Not Available	-	-
2-Octanol	Not Available	-	-
3-Octanol	Not Available	-	-

Experimental Protocols



The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Oral Toxicity Testing (based on OECD 420, 423, 425)



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Caption: A generalized workflow for acute oral toxicity studies.

Acute Dermal Toxicity (based on OECD 402)

- Test Animals: Typically adult rats, rabbits, or guinea pigs.
- Procedure: A single dose of the substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
- Endpoint: Determination of the dermal LD50 and observation of any pathological changes at necropsy.

Acute Inhalation Toxicity (based on OECD 403)

- Test Animals: Typically young adult rats.
- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed period (usually 4 hours).
- Observation Period: Animals are observed for mortality and signs of toxicity for 14 days postexposure.



• Endpoint: Determination of the LC50 and identification of target organs through necropsy.

Irritation and Sensitization

These endpoints assess the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to induce an allergic response.

Data Presentation

Table 4: Skin and Eye Irritation Data

Compound	Test Species	Skin Irritation Result	Eye Irritation Result
3-Methyl-3-octanol	Not Specified	Irritating[2]	Serious eye irritation[6]
2-Octanol	Guinea pig, Rabbit	Slightly irritating[3]	Severe eye irritant[7]
3-Octanol	Not Specified	Irritating[5]	Causes serious eye irritation[5]
3-Methyl-2-butanol	Not Specified	May cause skin irritation	May cause eye irritation

Table 5: Skin Sensitization Data

Compound	Test Species	Result
3-Octanol	Human	No sensitization[8]
2-Octanol	Mouse	Not a sensitizer

Experimental Protocols

Workflow for Skin Irritation Testing (based on OECD 404)





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Caption: A simplified workflow for in vivo skin irritation testing.

Eye Irritation/Corrosion (based on OECD 405)

- Test Animals: Albino rabbits are the recommended species.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.
- Observations: The eyes are examined for opacity of the cornea, inflammation of the iris, and redness and swelling of the conjunctiva at 1, 24, 48, and 72 hours after application.

Skin Sensitization (based on OECD 429 - Local Lymph Node Assay)

- Test Animals: Mice are used.
- Procedure: The test substance is applied to the dorsal surface of the ears for three
 consecutive days. This is followed by an assessment of lymphocyte proliferation in the
 draining auricular lymph nodes.
- Endpoint: A stimulation index is calculated to determine the sensitization potential.

Repeated Dose Toxicity

These studies provide information on the potential health hazards from repeated exposure to a substance over a longer period.

Data Presentation

Table 6: Repeated Dose Oral Toxicity Data



Compound	Test Species	Duration	NOAEL (mg/kg/day)	Key Findings
3-Octanol	Rat	90 days	25	Increased liver weight and microscopic changes in the liver and kidneys at higher doses. [9]
3-Methyl-1- butanol	Rat	90 days	~340 (males)	At the highest dose, there was a marginal increase in red blood cell count and a slight decrease in mean corpuscular volume and hemoglobin in males.[10]

Experimental Protocol (based on OECD 408 - 90-Day Oral Toxicity Study)

- Test Animals: Rats are the preferred species, with groups of at least 10 males and 10 females per dose level.
- Procedure: The test substance is administered daily in graduated doses for 90 days, typically via oral gavage or in the diet/drinking water.
- Observations: Comprehensive in-life observations are conducted, including clinical signs, body weight, food and water consumption. At termination, extensive hematology, clinical chemistry, and urinalysis are performed.



 Pathology: A full gross necropsy is conducted on all animals, followed by a detailed histopathological examination of a wide range of tissues and organs.

Genotoxicity

Genotoxicity assays are used to identify substances that can cause damage to DNA and chromosomes.

Data Presentation

While specific quantitative data for the Ames test were not found for all analogs, the available information suggests that this class of branched-chain saturated alcohols is not genotoxic. For instance, a safety assessment for 3-octanol, based on read-across data from 3-hexanol, concluded that it is not expected to be genotoxic.[11]

Experimental Protocol (based on OECD 471 - Bacterial Reverse Mutation Test)

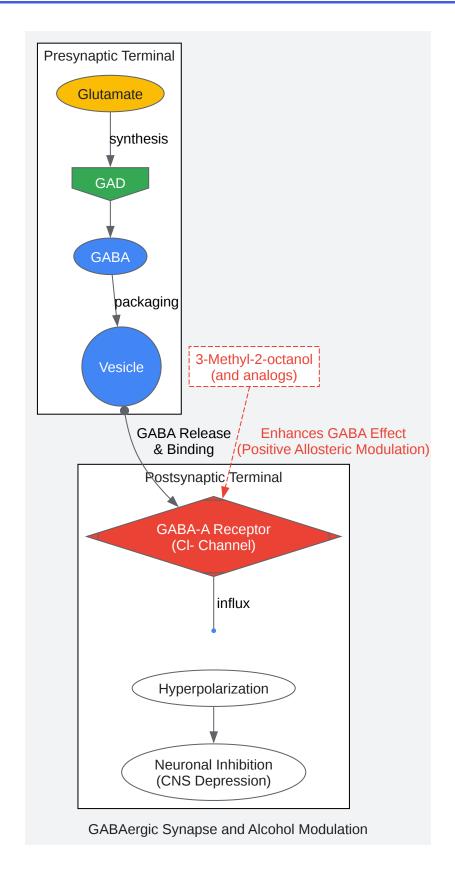
- Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophanrequiring strain of Escherichia coli.
- Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

Toxicological Signaling Pathway

The central nervous system depressant effects of short-chain alcohols are primarily mediated through their interaction with the y-aminobutyric acid type A (GABAA) receptor. These alcohols act as positive allosteric modulators, enhancing the inhibitory effects of GABA.[12][13] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[12][13]

Visualization of the GABAA Receptor Signaling Pathway





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Caption: Alcohol enhances GABAergic inhibition via the GABA-A receptor.



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